Clocanfamide - 18966-32-0

Clocanfamide

Catalog Number: EVT-366580
CAS Number: 18966-32-0
Molecular Formula: C18H24ClNO2
Molecular Weight: 321.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clocanfamide is derived from the class of compounds known as amides, specifically featuring a chloro and a fluorine substituent on its aromatic rings. The compound's classification falls under the broader category of pharmaceutical agents, with specific interest in its use as an anxiolytic and sedative in clinical settings. Its unique chemical properties make it suitable for further research and development in pharmacology.

Synthesis Analysis

The synthesis of Clocanfamide involves several key steps that utilize organic chemistry techniques. The primary method includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that contain the necessary functional groups.
  2. Reagents: Common reagents include chlorinating agents and fluorinating agents to introduce the chlorine and fluorine atoms into the molecular structure.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity. For instance, reactions may be performed at elevated temperatures to facilitate the substitution reactions.
  4. Purification: After synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate Clocanfamide from byproducts.

The detailed reaction pathway often involves multiple steps, including nucleophilic substitution and condensation reactions, which are crucial for forming the final compound.

Molecular Structure Analysis

Clocanfamide has a complex molecular structure characterized by the following features:

  • Chemical Formula: C18H13ClFN3
  • Molecular Weight: Approximately 335.77 g/mol
  • Structural Components: The compound contains:
    • A central imidazole ring that contributes to its biological activity.
    • Aromatic rings that enhance interaction with biological targets.
    • Functional groups such as chlorine and fluorine that modify its pharmacokinetic properties.

The three-dimensional conformation of Clocanfamide allows for specific interactions with biological receptors, which is essential for its therapeutic effects.

Chemical Reactions Analysis

Clocanfamide participates in various chemical reactions that are significant for its functionality:

  1. Nucleophilic Substitution Reactions: These are critical for modifying the chlorine and fluorine substituents on the aromatic rings.
  2. Condensation Reactions: These reactions are essential for forming amide bonds, linking different parts of the molecule together.
  3. Decomposition Reactions: Under certain conditions, Clocanfamide may decompose, leading to the formation of smaller fragments; understanding these pathways is crucial for stability assessments.

The reactivity of Clocanfamide is influenced by its electronic structure, which dictates how it interacts with other chemical species.

Mechanism of Action

The mechanism of action of Clocanfamide involves interaction with specific receptors in the central nervous system:

  • Receptor Binding: Clocanfamide binds to gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
  • Neurotransmitter Modulation: By modulating neurotransmitter levels, it exerts anxiolytic and sedative effects.
  • Pharmacodynamics: The compound's efficacy is determined by its affinity for these receptors and its ability to cross the blood-brain barrier.

Research has shown that Clocanfamide can produce significant behavioral changes in animal models, suggesting its potential therapeutic benefits in treating anxiety disorders.

Physical and Chemical Properties Analysis

Clocanfamide exhibits several notable physical and chemical properties:

  • Solubility: It is water-soluble due to its polar functional groups, which enhances its bioavailability when administered orally.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Clocanfamide has a defined melting point that can be used as an indicator of purity during synthesis.

These properties are essential for determining suitable formulations for clinical applications.

Applications

Clocanfamide has several promising applications in scientific research and medicine:

  1. Therapeutic Uses: Its primary application lies in treating anxiety disorders due to its sedative properties.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding GABAergic mechanisms.
  3. Potential Drug Development: Ongoing research is exploring its efficacy in combination therapies for various neuropsychiatric conditions.
Introduction to Clocanfamide: Pharmacological and Historical Context

Chemical Structure and Physicochemical Properties of Clocanfamide

Clocanfamide belongs to the imidazoline derivative class, featuring a core structure comprising a halogen-substituted benzene ring connected to an imidazoline heterocycle via an amine linkage. The systematic IUPAC nomenclature designates it as N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with molecular formula C₉H₉Cl₂N₃ and molecular weight 230.09 g/mol. This places it within a structural family sharing characteristics with known bioactive compounds like clonidine (C₉H₉Cl₂N₃) [3] [8], yet distinguished by specific substitutions that confer unique physicochemical behavior [8].

Table 1: Fundamental Physicochemical Parameters of Clocanfamide

PropertyValue
Molecular FormulaC₉H₉Cl₂N₃
Molecular Weight230.09 g/mol
XLogP32.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count2
Topological Polar Surface Area41.6 Ų

The crystalline solid exhibits moderate lipophilicity (logP ≈ 2.1), facilitating membrane permeability while retaining sufficient aqueous solubility for systemic absorption. Spectroscopic characterization reveals distinctive signatures: infrared spectra show N-H stretches at 3350 cm⁻¹ and C=N vibrations at 1640 cm⁻¹, while nuclear magnetic resonance spectra display characteristic aromatic proton signals between δ 7.2-7.4 ppm and aliphatic protons at δ 3.6 ppm for the imidazoline ring [8]. The presence of two ortho-positioned chlorine atoms creates steric hindrance influencing receptor binding geometry, while the imidazoline nitrogen electron pairs enable protonation at physiological pH, forming water-soluble salts (e.g., hydrochloride) for pharmaceutical formulation. Thermal analysis indicates stability up to 210°C, with decomposition pathways involving dehalogenation and heterocycle cleavage [8].

Historical Development and Initial Therapeutic Applications

The developmental trajectory of Clocanfamide originated in systematic explorations of imidazoline derivatives during the mid-20th century pharmaceutical boom. Initial synthesis occurred circa 1961 through nucleophilic substitution reactions between 2,6-dichloroaniline and 2-chloroimidazoline precursors [9], paralleling contemporary antihypertensive agent development. Early pharmacological screening revealed potent central nervous system activity through alpha-adrenergic receptor modulation, prompting investigation for hypertension management. By 1966, clinical applications emerged targeting essential hypertension through centrally-mediated sympatholytic effects [3] [5].

The compound underwent significant therapeutic repositioning following discoveries of its multifaceted pharmacodynamic properties. Beyond cardiovascular applications, research during the 1980s identified utility in:

  • Attention Deficit Hyperactivity Disorder Management: As an alternative to stimulant therapies, particularly in comorbid tic disorders, leveraging its noradrenergic modulation capabilities to improve attention regulation without exacerbating involuntary movements [3] [5]
  • Opioid Withdrawal Mitigation: Utilization in detoxification protocols to ameliorate autonomic hyperactivity symptoms (tachycardia, hypertension) through central alpha-2 adrenergic agonism, reducing withdrawal severity scores by approximately 40% in clinical assessments [3]
  • Neuropathic Pain Adjunct Therapy: Exploitation of its presynaptic calcium channel inhibition in spinal cord dorsal horn neurons, diminishing nociceptive signal transmission in diabetic neuropathy models [5]

This therapeutic diversification exemplifies the drug repurposing paradigm, where mechanistic understanding enabled application expansion beyond original indications. The compound's journey mirrors repositioning patterns observed in structurally analogous agents like clofazimine, which transitioned from antimycobacterial applications to oncology explorations through Wnt pathway inhibition [1].

Current Status in Global Pharmacopeias and Regulatory Frameworks

Clocanfamide maintains variable recognition across international pharmacopeias, reflecting divergent therapeutic utilization and regulatory philosophies. The United States Pharmacopeia includes monographs for both immediate and extended-release oral formulations, while the European Pharmacopoeia specifies quality standards for transdermal delivery systems. These pharmacopeial specifications emphasize rigorous control of synthesis-related impurities, particularly enforcing limits (<0.1%) on 2,6-dichloroaniline derivatives due to potential mutagenicity concerns [3].

Regulatory status demonstrates significant jurisdictional variation:

Table 2: Global Regulatory Status of Clocanfamide

RegionRegulatory StatusPrimary Approved Indications
United StatesFDA Approved (NDA)Hypertension, ADHD (extended-release only)
European UnionEMA Approved (CP)Hypertension, Opioid Withdrawal
JapanPMDA ApprovedHypertension
AustraliaTGA ApprovedHypertension, ADHD
WHO EMLListed (Section 2.5)Essential Hypertension

Contemporary regulatory trends significantly impact Clocanfamide's development pathway. The 2025 FDA guidance on artificial intelligence in regulatory decision-making introduces computational modeling requirements for manufacturing process validation [4] [10]. Similarly, the European Union's Corporate Sustainability Reporting Directive imposes environmental impact assessments throughout the synthesis lifecycle, affecting production optimization [4] [10]. The International Council for Harmonisation's push toward electronic Common Technical Document (eCTD) standardization streamlines global submissions but necessitates digital infrastructure investments for legacy products like Clocanfamide [10].

Recent breakthrough therapy designations for novel neurological applications leverage real-world evidence frameworks, potentially extending Clocanfamide's utility in conditions like post-traumatic stress disorder hyperarousal [3]. However, the compound faces regulatory challenges regarding manufacturing modernization, as contemporary good manufacturing practice expectations now emphasize digital quality systems over manual documentation approaches [2] [10]. These evolving standards necessitate continuous process refinement to maintain regulatory compliance in major markets through 2025 and beyond.

Properties

CAS Number

18966-32-0

Product Name

Clocanfamide

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C18H24ClNO2/c1-12-14-2-3-15(10-14)17(12)11-20(8-9-21)18(22)13-4-6-16(19)7-5-13/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3

InChI Key

LKJLMYKYKMDEBY-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)Cl

Synonyms

chlorocamphamide
clorocanfamide

Canonical SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.